4-Methyl-2-propylhex-2-enal
Description
4-Methyl-2-propylhex-2-enal is an α,β-unsaturated aldehyde with a branched hydrocarbon chain. Its structure features a conjugated double bond adjacent to an aldehyde group, which confers reactivity toward nucleophilic additions (e.g., Michael additions) and electrophilic substitutions.
Properties
CAS No. |
77731-56-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-4-methyl-2-propylhex-2-enal |
InChI |
InChI=1S/C10H18O/c1-4-6-10(8-11)7-9(3)5-2/h7-9H,4-6H2,1-3H3/b10-7+ |
InChI Key |
GPTLSTSCOCBLOP-JXMROGBWSA-N |
Isomeric SMILES |
CCC/C(=C\C(C)CC)/C=O |
Canonical SMILES |
CCCC(=CC(C)CC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propylhex-2-enal typically involves the aldol condensation of propionaldehyde and 4-methyl-2-pentanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of 4-Methyl-2-propylhex-2-enal can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The raw materials are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-propylhex-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 4-Methyl-2-propylhex-2-enal can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines replace the carbonyl oxygen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed:
Oxidation: 4-Methyl-2-propylhexanoic acid.
Reduction: 4-Methyl-2-propylhexanol.
Substitution: Various imines or hydrazones, depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-propylhex-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct odor.
Mechanism of Action
The mechanism of action of 4-Methyl-2-propylhex-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Methyl-2-propylhex-2-enal with two structurally relevant compounds from the evidence:
Physical and Spectral Properties
- Molecular Weight: The aldehyde (hypothetical MW 152.23) is lighter than the cyclohexenol (154.25) and significantly smaller than the pyran-2-one derivative (270.28).
- Spectroscopy : While LCMS data for 4-Methyl-2-propylhex-2-enal are unavailable, the patent compound in (m/z 657 [M+H]+) highlights the utility of mass spectrometry in characterizing similar branched molecules .
Biological Activity
4-Methyl-2-propylhex-2-enal, an organic compound with the molecular formula C10H18O, is a member of the aldehyde family. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and interactions with different molecular targets. Herein, we explore its biological activity based on diverse research findings.
Molecular Characteristics:
- CAS Number: 77731-56-7
- Molecular Weight: 154.25 g/mol
- IUPAC Name: (E)-4-methyl-2-propylhex-2-enal
Structure:
The compound features a carbonyl group (C=O) characteristic of aldehydes, along with a double bond in its carbon chain. This structural configuration contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (E)-4-methyl-2-propylhex-2-enal |
| InChI Key | GPTLSTSCOCBLOP-JXMROGBWSA-N |
The biological activity of 4-Methyl-2-propylhex-2-enal is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme function and cellular pathways, potentially influencing various biological processes such as metabolism and signaling pathways.
Key Mechanisms:
- Covalent Bond Formation: The aldehyde group reacts with nucleophiles, modifying protein structures.
- Enzyme Inhibition: Potential inhibition of specific enzymes through binding interactions.
- Cellular Pathway Modulation: Changes in metabolic pathways due to enzyme modifications.
Biological Activities
Research indicates that 4-Methyl-2-propylhex-2-enal exhibits several notable biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Antioxidant Properties: The compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in cells.
- Potential Anti-inflammatory Effects: There is emerging evidence that 4-Methyl-2-propylhex-2-enal may modulate inflammatory responses, although further studies are needed to elucidate this effect.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives of 4-Methyl-2-propylhex-2-enal:
-
Antimicrobial Study:
- A study tested the effectiveness of various aldehydes against bacterial strains. Results indicated that compounds similar to 4-Methyl-2-propylhex-2-enal exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
-
Antioxidant Activity:
- Research conducted on unsaturated aldehydes demonstrated that they possess antioxidant properties due to their ability to donate electrons and stabilize free radicals .
-
Inflammation Modulation:
- A study focusing on the modulation of inflammatory pathways revealed that certain aldehydes could downregulate pro-inflammatory cytokines in vitro .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Methyl-2-propylhex-2-enal, a comparison with structurally similar compounds is valuable.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Methyl-2-pentanal | Branched Aldehyde | Shorter carbon chain |
| 2-Hexenal | Unsaturated Aldehyde | Different alkyl substituents |
| 5-Methyl-2-propylhex-2-enal | Similar Aldehyde | Variation in methyl group position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
